molecular formula C9H5Cl2N B1347122 1,5-Dichloroisoquinoline CAS No. 70810-23-0

1,5-Dichloroisoquinoline

Cat. No. B1347122
CAS RN: 70810-23-0
M. Wt: 198.05 g/mol
InChI Key: IKLNCVLTIQMRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is used in various chemical reactions and has been referenced in several technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of 1,5-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound with two chlorine atoms attached. The average mass of the molecule is 198.049 Da, and the monoisotopic mass is 196.979904 Da .


Chemical Reactions Analysis

1,5-Dichloroisoquinoline can participate in various chemical reactions. For instance, it can be used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It can also be used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .

Scientific Research Applications

Application 1: Mono- and Diamination of Dichloroisoquinoline with Adamantane-Containing Amines

  • Summary of the Application: This research focuses on the substitution of the chlorine atom at the alpha-position of N-heterocycles with the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .
  • Methods of Application: The prototropic equilibrium in these compounds was studied using NMR spectroscopy . The introduction of the second amino substituent in dichloroisoquinoline was achieved using Pd (0) catalysis .
  • Results or Outcomes: The research found that N-heteroaryl substituted adamantane-containing amines are of substantial interest for their perspective antiviral and psychotherapeutic activities .

Application 2: Synthesis of 1,3,4-Trisubstituted Isoquinoline Derivatives

  • Summary of the Application: This research focuses on the synthesis of 1,3,4-trisubstituted isoquinoline derivatives using 1,3-dichloroisoquinoline .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .
  • Results or Outcomes: The research found that 1,3-dichloroisoquinoline may be used in the facile synthesis of 1,3,4-trisubstituted isoquinoline derivatives .

Application 3: Efficient Synthesis of Isoquinoline and Its Derivatives

  • Summary of the Application: This research focuses on the development of new methods for efficient synthesis of isoquinoline and its derivatives .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .
  • Results or Outcomes: The research found that isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities .

properties

IUPAC Name

1,5-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLNCVLTIQMRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305466
Record name 1,5-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloroisoquinoline

CAS RN

70810-23-0
Record name 70810-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dichloroisoquinoline
Reactant of Route 2
1,5-Dichloroisoquinoline
Reactant of Route 3
Reactant of Route 3
1,5-Dichloroisoquinoline
Reactant of Route 4
Reactant of Route 4
1,5-Dichloroisoquinoline
Reactant of Route 5
1,5-Dichloroisoquinoline
Reactant of Route 6
1,5-Dichloroisoquinoline

Citations

For This Compound
5
Citations
RA Robinson - Journal of the American Chemical Society, 1947 - ACS Publications
The free fatty acid fraction of human hair fat has been examined and found to contain normal saturated and unsaturated fatty acids, ranging in chain length from 7 to 22 carbon atoms. …
Number of citations: 36 pubs.acs.org
JA Su, E Siew, EV Brown… - Organic Magnetic …, 1978 - Wiley Online Library
Carbon‐13 chemical shift assignments are reported for four chloroquinolines, six chloroisoquinolines, one dichloroquinoline, four dichloroisoquinolines, four methylchloroquinolines, …
Number of citations: 38 onlinelibrary.wiley.com
X Cheng, Y He, S Song, YM Lin, L Gong - Chemical Communications, 2023 - pubs.rsc.org
We have developed an effective photochemical method for site-selective (hetero)arylation of polychlorinated heteroarenes. This approach eliminates the need for transition metal …
Number of citations: 3 pubs.rsc.org
DR St. Laurent, MH Serrano-Wu… - Journal of Medicinal …, 2014 - ACS Publications
A series of symmetrical E-stilbene prolinamides that originated from the library-synthesized lead 3 was studied with respect to HCV genotype 1a (G-1a) and genotype 1b (G-1b) replicon …
Number of citations: 33 pubs.acs.org
ML Ranc - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.